6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole
Overview
Description
6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole, also known as MMPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMPI belongs to the class of indole derivatives and has been studied extensively for its pharmacological properties.
Mechanism of Action
The mechanism of action of 6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the serotonin 5-HT1A receptor. By inhibiting the reuptake of serotonin, 6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole increases the concentration of serotonin in the synaptic cleft, leading to enhanced neurotransmission. The activation of the 5-HT1A receptor also contributes to the anxiolytic and antidepressant effects of 6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole.
Biochemical and Physiological Effects
6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole has been shown to have several biochemical and physiological effects, including the modulation of serotonin levels in the brain, the inhibition of cancer cell proliferation, and the reduction of anxiety and depression symptoms. In addition, 6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole in lab experiments is its high selectivity for serotonin receptors, which allows for more precise targeting of specific pathways. However, the limitations of using 6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole in lab experiments include its relatively low potency and the potential for off-target effects.
Future Directions
There are several future directions for 6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole research, including the development of more potent derivatives, the investigation of its potential in the treatment of other diseases, such as Alzheimer's and Parkinson's disease, and the exploration of its mechanism of action at the molecular level. In addition, the use of 6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole in combination with other drugs may enhance its therapeutic efficacy and reduce potential side effects.
Conclusion
In conclusion, 6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole is a promising compound with potential therapeutic applications in cancer, depression, anxiety, and other diseases. Its mechanism of action involves the modulation of serotonin levels in the brain and the inhibition of cancer cell proliferation. Despite its limitations, 6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole is a valuable tool for scientific research and has the potential to improve human health in the future.
Scientific Research Applications
6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole has been studied for its potential therapeutic applications in various diseases, including cancer, depression, anxiety, and schizophrenia. In cancer research, 6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole has been found to have anxiolytic and antidepressant effects in animal models, making it a potential treatment for mood disorders.
properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(1-methylindol-6-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-22-10-9-16-3-4-17(15-20(16)22)21(25)24-13-11-23(12-14-24)18-5-7-19(26-2)8-6-18/h3-10,15H,11-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCHOUUFSVPLTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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